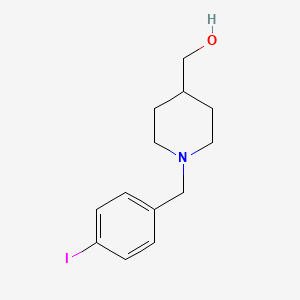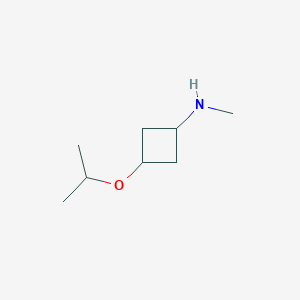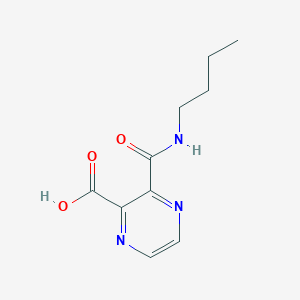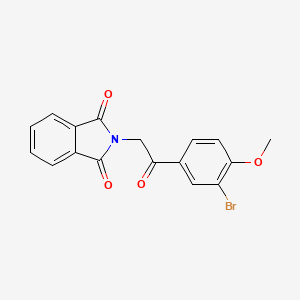
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound with a molecular formula of C17H12BrNO4 This compound is characterized by the presence of a bromine atom, a methoxy group, and an isoindoline-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxyacetophenone followed by a series of reactions to introduce the isoindoline-1,3-dione moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-bromo-4-methoxybenzoic acid, while reduction of the bromine atom can produce 2-(2-(4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-(3-Bromo-4-methoxyphenyl)-2,2-dichloro-2-nitroethyl)isoindoline-1,3-dione
- 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)phthalimide
Uniqueness
Compared to similar compounds, 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione is unique due to its specific combination of functional groups. The presence of both a bromine atom and a methoxy group on the phenyl ring, along with the isoindoline-1,3-dione moiety, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H12BrNO4 |
|---|---|
Molekulargewicht |
374.2 g/mol |
IUPAC-Name |
2-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12BrNO4/c1-23-15-7-6-10(8-13(15)18)14(20)9-19-16(21)11-4-2-3-5-12(11)17(19)22/h2-8H,9H2,1H3 |
InChI-Schlüssel |
SMLDRTNNYRVBDC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


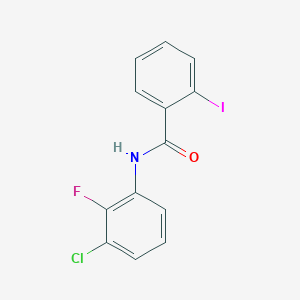
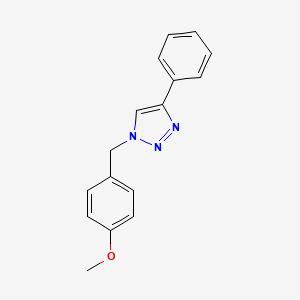
![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
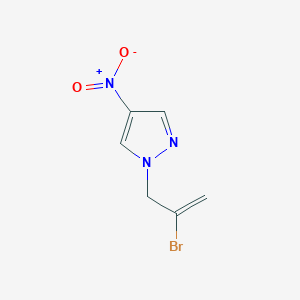


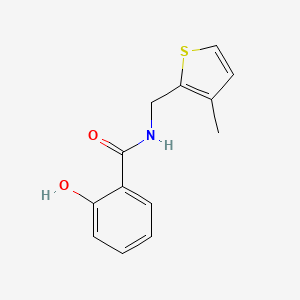
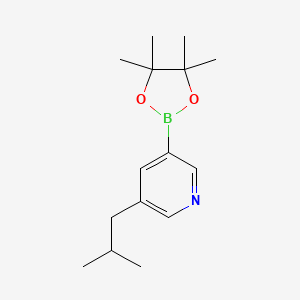
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)
